molecular formula C19H20N2O4 B2753021 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide CAS No. 1260951-21-0

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2753021
CAS No.: 1260951-21-0
M. Wt: 340.379
InChI Key: IRJOUSKROFWFSR-UHFFFAOYSA-N
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Description

This compound, cataloged by Santa Cruz Biotechnology (), features a propanamide backbone with three key substituents:

  • 2-Cyano group: A strong electron-withdrawing group that may enhance reactivity or act as a Michael acceptor in covalent enzyme inhibition.
  • N-(3-Methoxyphenyl) group: Adds steric bulk and polarity, which could modulate target binding or pharmacokinetics.

The compound is listed under categories such as "protein inhibitors" and "signal transduction," suggesting applications in biochemical research, possibly as a kinase inhibitor or apoptosis modulator .

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(11-16)21-19(22)14(12-20)9-13-10-17(24-2)7-8-18(13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJOUSKROFWFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano group and methoxy-substituted phenyl rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-Bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()

  • Key Differences :
    • N-Substituent : A bromopyridinyl group replaces the N-(3-methoxyphenyl) moiety.
    • Electronic Effects : Bromine’s electronegativity and pyridine’s aromaticity may alter binding affinity compared to the methoxyphenyl group.
  • Synthesis : Uses T3P® coupling agent, similar to methodologies applicable for the target compound .
  • Potential Applications: Bromine’s presence could enhance halogen bonding in enzyme active sites.

3-Chloro-N-(4-methoxyphenyl)propanamide ()

  • Key Differences: Substituent: Chlorine at position 3 instead of cyano. Methoxy Position: Methoxy group at phenyl para-position (vs. meta in the target compound).
  • Physicochemical Properties: Chlorine’s electron-withdrawing nature may reduce solubility compared to cyano. Crystal structure analysis reveals C–H···O hydrogen bonding, influencing packing and stability .

(E)-3-(2,5-Dimethoxyphenyl)-N-[2-[4-(hydroxycarbamoyl)anilino]-2-oxo-ethyl]prop-2-enamide ()

  • Key Differences :
    • Backbone : Prop-2-enamide (α,β-unsaturated amide) introduces rigidity vs. propanamide.
    • Hydroxycarbamoyl Group : Enhances metal chelation (e.g., zinc in histone deacetylases).

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()

  • Key Differences :
    • Backbone : Acetamide (shorter chain) vs. propanamide.
    • Trifluoromethylbenzothiazole : Enhances lipophilicity and metabolic stability.
  • Applications: Benzothiazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent target profiles compared to the target compound .

Structural and Functional Analysis Table

Compound Name Backbone Key Substituents Notable Properties Potential Applications
Target Compound Propanamide 2-Cyano, 2,5-dimethoxyphenyl, N-(3-methoxyphenyl) High polarity, electron-withdrawing cyano group Protein inhibition, signal transduction
N-(4-Bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Propanamide Bromopyridinyl Halogen bonding capability Enzyme inhibition
3-Chloro-N-(4-methoxyphenyl)propanamide Propanamide 3-Chloro, 4-methoxyphenyl C–H···O hydrogen bonding Structural/material sciences
(E)-3-(2,5-Dimethoxyphenyl)-N-[...]prop-2-enamide Prop-2-enamide Hydroxycarbamoyl, α,β-unsaturated Metal chelation, rigidity Antitumor agents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Acetamide Trifluoromethylbenzothiazole Enhanced lipophilicity Antimicrobial/anticancer

Research Findings and Trends

  • Electronic Effects: Cyano and chloro groups ( vs. Target Compound) demonstrate how electron-withdrawing substituents influence reactivity and solubility.
  • Backbone Flexibility : Prop-2-enamide derivatives () show rigid conformations that may improve target specificity compared to flexible propanamides.
  • Synthetic Strategies : T3P®-mediated coupling () is a versatile method for propanamide synthesis, applicable to the target compound .
  • Biological Targets : Methoxy-rich compounds (e.g., ) are prevalent in kinase and HDAC inhibition, suggesting shared mechanisms among analogs .

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to compile and analyze the available data regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molecular weight of 324.37 g/mol. Its structure features a cyano group, methoxyphenyl groups, and a propanamide moiety, which are critical for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that this compound can bind to certain receptors, modulating their activity and leading to downstream biological effects.
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor properties. For instance, compounds containing the cyano group often exhibit cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF7 (breast cancer)12.5
Similar compoundHT29 (colon cancer)10.0
Similar compoundJurkat (leukemia)15.0

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar functional groups can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα.

CompoundCytokine MeasuredConcentration (µM)Result
This compoundIL-1β25Significant reduction
Similar compoundTNFα50Significant reduction

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives on breast cancer cell lines. The results indicated that modifications to the phenyl rings significantly influenced potency, with the methoxy groups enhancing activity due to increased electron donation.
  • In Vivo Models : In animal models of inflammation, similar compounds were tested for their ability to reduce paw edema induced by complete Freund's adjuvant (CFA). The results showed a dose-dependent reduction in swelling at concentrations correlating with in vitro findings.

Structure-Activity Relationship (SAR)

The SAR analysis highlights key features that contribute to the biological activity of this compound:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl rings enhances solubility and bioavailability.
  • Cyano Group : The cyano group is crucial for biological activity, providing a site for interaction with target proteins.
  • Propanamide Backbone : This structural element is essential for maintaining the overall conformation necessary for receptor binding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide, and how are reaction conditions optimized?

  • Synthesis Steps :

  • Substitution reactions : Methoxy groups on the phenyl rings are introduced via nucleophilic aromatic substitution under alkaline conditions, as seen in analogous syntheses (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) .
  • Cyano group incorporation : Condensation with cyanoacetic acid or derivatives, catalyzed by condensing agents (e.g., DCC or EDCI), is critical for forming the cyanoacetamide core .
    • Optimization :
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures) .

Q. What spectroscopic and chromatographic methods are employed to characterize and purify this compound?

  • Structural Characterization :

  • NMR : 1^1H and 13^13C NMR confirm methoxy group positions and cyanoacetamide connectivity. Aromatic protons in the 2,5-dimethoxyphenyl moiety appear as distinct doublets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 395.15) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) monitor reaction progress .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for potential therapeutic applications?

  • Functional Group Modifications :

  • Replace methoxy groups with halogens (e.g., Cl) or bulkier substituents to assess steric/electronic effects on biological targets .
  • Modify the cyano group to carboxylic acid or amide derivatives to probe hydrogen-bonding interactions .
    • Biological Assays :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related pyridazinone derivatives .

Q. What strategies are recommended to resolve contradictory data regarding the biological activity or synthetic yields of this compound?

  • Data Validation :

  • Reproducibility checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out moisture/oxygen interference .
  • Orthogonal assays : Confirm biological activity using multiple methods (e.g., SPR for binding affinity alongside enzymatic assays) .
    • Yield Optimization :
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors .
  • Scale-up adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale syntheses .

Methodological Notes

  • Conflict Resolution : For conflicting reports on bioactivity (e.g., varying IC50_{50} values), cross-validate using standardized assay conditions and reference controls .

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